Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester
Overview
Description
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester is an organic compound with the molecular formula C7H12O3S2. It is a colorless to pale yellow liquid with a pungent sulfur smell at room temperature. This compound is flammable and easily volatile, with a density of approximately 1.18 g/mL and a melting point of about -30°C .
Preparation Methods
The preparation of propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester typically involves the reaction of 1,3-propylene glycol dimethyl ether with carbon disulfide. The process is as follows:
Reactants: 1,3-propylene glycol dimethyl ether and carbon disulfide.
Catalyst: Triethylamine.
Procedure: Slowly add 1,3-propylene glycol dimethyl ether to carbon disulfide while continuously adding triethylamine as a catalyst.
Purification: After the reaction is complete, the target product is purified by distillation.
Chemical Reactions Analysis
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester undergoes various chemical reactions, including:
Transesterification: This compound can participate in transesterification reactions to synthesize esters. Common reagents include alcohols and acids.
Substitution Reactions: It can undergo substitution reactions where the ethoxy group can be replaced by other functional groups.
Oxidation and Reduction: Although specific conditions for oxidation and reduction reactions are not detailed, these reactions typically involve reagents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester is widely used in various fields:
Organic Synthesis: It serves as an esterifying agent and crosslinking agent in organic synthesis.
Industrial Applications: It is used in the production of paints, rubber, and inks due to its ability to participate in transesterification reactions.
Mechanism of Action
The mechanism of action for propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester involves its ability to act as an esterifying agent. It interacts with various molecular targets through its functional groups, facilitating the formation of esters and other derivatives. The pathways involved include nucleophilic substitution and transesterification reactions .
Comparison with Similar Compounds
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester can be compared with similar compounds such as:
- Methyl 2-ethoxycarbothioylsulfanylpropanoate
- Methyl 2-(ethoxycarbonothioyl)thio)propanoate These compounds share similar functional groups and chemical properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific use as an esterifying and crosslinking agent in various industrial applications .
Properties
IUPAC Name |
methyl 2-ethoxycarbothioylsulfanylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S2/c1-4-10-7(11)12-5(2)6(8)9-3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOQMYIXFMSKFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SC(C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587348 | |
Record name | Methyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351491-23-1 | |
Record name | Methyl 2-[(ethoxythioxomethyl)thio]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351491-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.